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molecular formula C9H11Cl B1581794 (1-Chloro-1-methylethyl)benzene CAS No. 934-53-2

(1-Chloro-1-methylethyl)benzene

Cat. No. B1581794
M. Wt: 154.63 g/mol
InChI Key: KPJKMUJJFXZGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04243821

Procedure details

A solution of 110.5 grams of cumyl chloride in 854.8 grams of α-methylstyrene was prepared and charged to a 1000 ml reservoir. A solution of 200 grams of 70% hydrogen peroxide was charged to a 500 ml reservoir and 175 grams of liquified phenol (90%) was charged to a 250 ml reservoir. All the reservoirs were individually connected to metering pumps. To the first reactor was added 197.3 grams of α-methylstyrene and 36.8 grams of liquified phenol. The temperature in R1 was adjusted to 27° C. by circulating warm water through the jacket. To this solution was added 25.5 grams of t-cumyl chloride and then 36.8 grams of 70% hydrogen peroxide were added dropwise from a dropping funnel over 15 minutes. The temperature in R1 was allowed to rise to 35° C.±1° C. during this period. The temperature was controlled at 35° C. throughout the remainder of the run by circulating 30° C. water through the reactor jacket. At the end of the hydrogen peroxide addition the metering pumps and varistaltic pumps were activated. The α-methylstyrene-cumyl chloride solution was pumped into R1 at a rate of 5.094 grams/minute. The 70% hydrogen peroxide solution as pumped into R1 at a rate of 0.839 grams/minute and the liquified phenol was pumped in at a rate of 0.804 grams/minute.
Quantity
854.8 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.8 g
Type
reactant
Reaction Step Four
Quantity
197.3 g
Type
solvent
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
175 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
t-cumyl chloride
Quantity
25.5 g
Type
reactant
Reaction Step Seven
Quantity
36.8 g
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
α-methylstyrene cumyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
OO.C1(O)C=CC=CC=1.O.CC(C1C=CC=CC=1)=C.[C:20]([Cl:29])([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([CH3:22])[CH3:21]>CC(C1C=CC=CC=1)=C>[C:20]([Cl:29])([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([CH3:22])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
854.8 g
Type
solvent
Smiles
CC(=C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
36.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
197.3 g
Type
solvent
Smiles
CC(=C)C1=CC=CC=C1
Step Five
Name
Quantity
200 g
Type
reactant
Smiles
OO
Name
Quantity
175 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
t-cumyl chloride
Quantity
25.5 g
Type
reactant
Smiles
Step Eight
Name
Quantity
36.8 g
Type
reactant
Smiles
OO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Eleven
Name
α-methylstyrene cumyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1.C(C)(C)(C1=CC=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged to a 1000 ml reservoir
ADDITION
Type
ADDITION
Details
was charged to a 250 ml reservoir
CUSTOM
Type
CUSTOM
Details
was adjusted to 27° C.
WAIT
Type
WAIT
Details
to rise to 35° C.±1° C. during this period
CUSTOM
Type
CUSTOM
Details
was controlled at 35° C. throughout the remainder of the run
CUSTOM
Type
CUSTOM
Details
by circulating 30° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 110.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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